

Etripamil Hydrochloride for Research Use: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Etripamil hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Etripamil is a novel, rapid-onset, short-acting, non-dihydropyridine L-type calcium channel blocker.[1] Developed for intranasal administration, it is under investigation for the acute treatment of paroxysmal supraventricular tachycardia (PSVT).[2][3] Its mechanism of action involves the inhibition of calcium influx through slow calcium channels in the atrioventricular (AV) node, which slows AV nodal conduction and prolongs the refractory period, thereby terminating reentrant arrhythmias.[1][4] The intranasal route allows for rapid absorption and onset of action, making it a promising candidate for patient self-administration.[5] These application notes provide a comprehensive overview of **etripamil hydrochloride**'s formulation, mechanism of action, and detailed protocols for its preclinical evaluation.

Physicochemical Properties and Formulation

Etripamil hydrochloride is the salt form of etripamil, a phenylalkylamine derivative.[6] For research purposes, understanding its solubility and formulation is critical for consistent and reproducible experimental results.

Physicochemical Data Summary



Property	Value	Reference
Molecular Formula	C27H36N2O4	[2]
Molecular Weight	452.59 g/mol	[2]
Appearance	Brown to wine red oil	MedChemExpress
IUPAC Name	methyl 3-[2-[[(4S)-4-cyano-4- (3,4-dimethoxyphenyl)-5- methylhexyl]- methylamino]ethyl]benzoate	[6]
Solubility (in vitro)	Ethanol: 120 mg/mL (265.14 mM; requires sonication)	[2]
In Vivo Formulation (example)	10% EtOH, 40% PEG300, 5% Tween-80, 45% saline	[2]

Formulation for Intranasal Administration (Research Grade)

While the precise composition of the clinical nasal spray is proprietary, a research-grade formulation can be prepared based on patent literature and common practices in intranasal drug delivery. A patent for etripamil describes an aqueous composition containing a pharmaceutically acceptable salt (acetate or methanesulfonate) at a high concentration.[6] For preclinical research, a buffered, isotonic solution is recommended to ensure stability and minimize nasal irritation. Mucoadhesive excipients can be included to increase residence time in the nasal cavity.

Example Research Formulation Components:

- Active Pharmaceutical Ingredient (API): Etripamil hydrochloride
- Solvent/Vehicle: Sterile, purified water
- Buffering Agent: Phosphate buffer (to maintain pH between 4.5 and 6.5 for nasal tolerability)
 [7]
- Tonicity-Modifying Agent: Sodium chloride or dextrose to achieve an isotonic solution

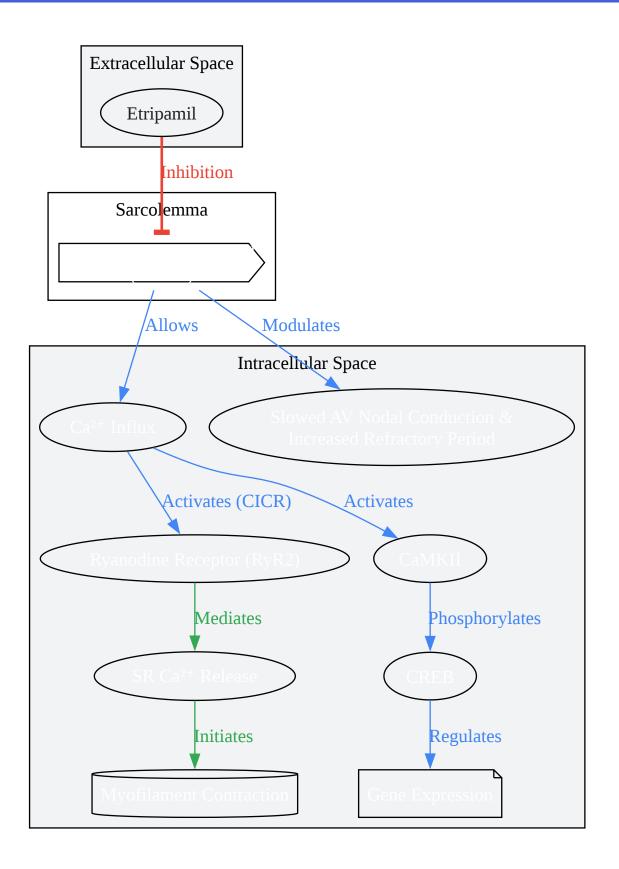


- Mucoadhesive Polymer (optional): Chitosan, hyaluronic acid, or poloxamers to enhance nasal retention[8]
- Absorption Enhancer (optional): Lysophosphatidylcholine or cyclodextrins have been used in other nasal formulations to improve bioavailability[8]

Mechanism of Action and Signaling Pathway

Etripamil selectively blocks L-type calcium channels (Ca_v1.2) in cardiac myocytes.[1] This action is particularly relevant in the AV node, where calcium currents play a crucial role in electrical conduction. By inhibiting these channels, etripamil reduces the influx of calcium during an action potential, leading to a slowing of conduction and an increase in the refractory period of the AV nodal tissue. This disrupts the reentrant circuit that underlies most forms of PSVT.[9]





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Experimental Protocols

In Vitro Electrophysiology: Patch-Clamp Analysis of L-Type Calcium Current

This protocol is designed to assess the inhibitory effect of etripamil on L-type calcium channels in isolated cardiomyocytes.

1. Cell Isolation:

• Isolate ventricular myocytes from an appropriate animal model (e.g., adult rabbit or guinea pig) using enzymatic digestion with collagenase and protease.

2. Solutions:

- External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate calcium currents, sodium and potassium channels should be blocked. This can be achieved by substituting NaCl with N-methyl-D-glucamine (NMDG) and adding potassium channel blockers like 4-aminopyridine (4-AP) and tetraethylammonium (TEA).
- Pipette (Internal) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES.
 Adjust pH to 7.2 with CsOH.

3. Patch-Clamp Recording:

- Use the whole-cell patch-clamp configuration.
- Maintain a holding potential of -40 mV to inactivate sodium and T-type calcium channels.
- Apply depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.
- Record baseline currents.
- Perfuse the cell with increasing concentrations of etripamil hydrochloride dissolved in the external solution.

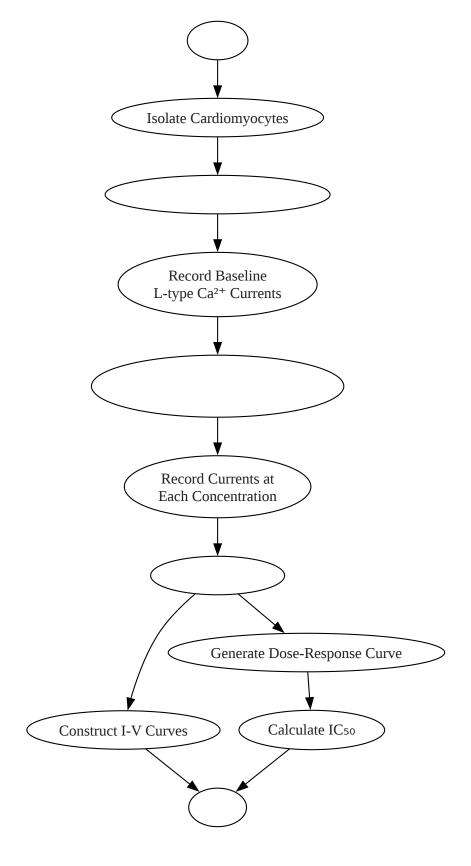
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- Record currents at each concentration to determine the dose-dependent inhibition.
- 4. Data Analysis:
- Measure the peak inward current at each voltage step.
- Construct current-voltage (I-V) relationship curves.
- Calculate the percentage of current inhibition at each etripamil concentration.
- Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a Hill equation.





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In Vivo Model of Supraventricular Tachycardia

This protocol describes the induction and evaluation of etripamil's efficacy in a rabbit model of electrically induced SVT.[10] Rabbit models are frequently used as they share similar cardiac electrophysiology to humans.[11]

- 1. Animal Preparation:
- Anesthetize a New Zealand White rabbit with an appropriate anesthetic regimen (e.g., ketamine/xylazine).
- Surgically expose the heart and place pacing electrodes on the right atrium.
- Insert a catheter into a carotid artery for blood pressure monitoring and into a jugular vein for drug administration (if not given intranasally) and blood sampling.
- Record a baseline surface electrocardiogram (ECG).
- 2. Induction of SVT:
- Use programmed electrical stimulation (PES) to induce SVT. A typical protocol involves
 delivering a train of stimuli at a fixed cycle length, followed by one or more premature
 extrastimuli.[12]
- Confirm the induction of sustained SVT (lasting >1 minute) via ECG monitoring.
- 3. Etripamil Administration:
- Once sustained SVT is established, administer etripamil hydrochloride intranasally using a microsprayer or via the intravenous catheter at predetermined doses.
- Vehicle control should be administered to a separate group of animals.
- 4. Monitoring and Data Collection:
- Continuously record ECG and arterial blood pressure.

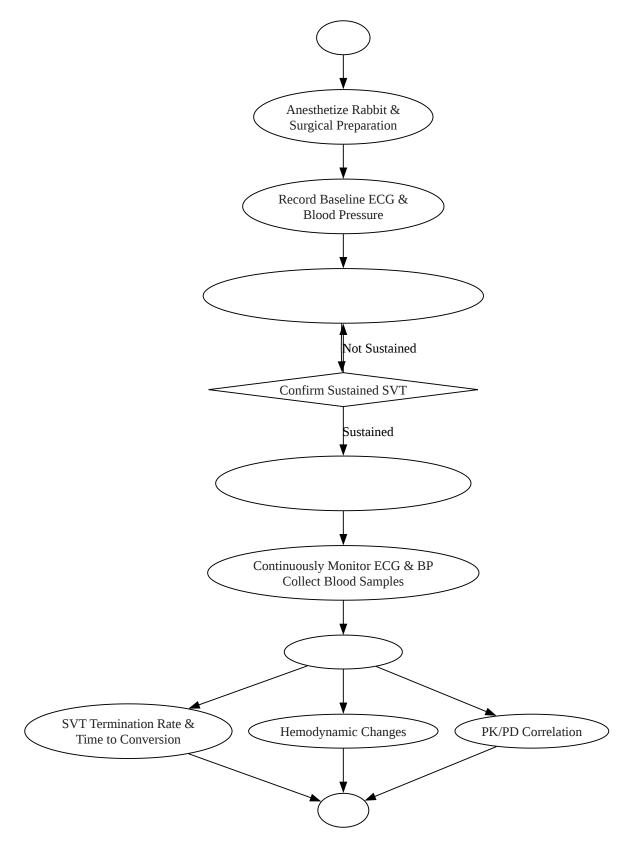






- Measure the time from drug administration to the termination of SVT (conversion to sinus rhythm).
- Monitor for any adverse effects, such as hypotension or bradycardia.
- Collect blood samples at various time points for pharmacokinetic analysis.
- 5. Data Analysis:
- Compare the rate of SVT termination and the time to conversion between the etripamiltreated and control groups.
- Analyze changes in heart rate, PR interval, and blood pressure post-administration.
- Correlate pharmacokinetic parameters with pharmacodynamic effects.





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Bioanalytical Method: LC-MS/MS for Etripamil Quantification in Plasma

This protocol provides a framework for the quantification of etripamil and its major inactive metabolite (MSP-2030) in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample, add an internal standard (e.g., a deuterated analog of etripamil or a structurally similar compound like verapamil).
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- 2. LC-MS/MS Conditions (Example):
- LC System: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes).
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.



• Detection: Multiple Reaction Monitoring (MRM). Specific mass transitions for etripamil, its metabolite, and the internal standard need to be determined by direct infusion.

3. Method Validation:

• The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.[14]

Quantitative Data Summary

Preclinical Pharmacokinetics of Intravenous Etripamil in Cynomolgus Monkeys[5]

Dose (mg/kg)	C _{max} (ng/mL)	AUC₀–∞ (ng·min/mL)	t½ (minutes)
0.025	13.2	179	12.3
0.05	29.5	400	14.8
0.15	88.4	1198	18.5
0.30	176	2364	20.8

Preclinical Safety of Intranasal Etripamil in Cynomolgus Monkeys (26 weekly doses)[15][16]



Dose (mg/kg/dose)	Systemic NOAEL	Local Toxicity NOAEL	Key Findings
1.9	5.7 mg/kg/dose	1.9 mg/kg/dose	Transient nasal discharge and sneezing. Minimal to severe dosedependent nasal epithelial damage, which was largely reversible.
3.8	5.7 mg/kg/dose	1.9 mg/kg/dose	Transient nasal discharge and sneezing. Minimal to severe dose- dependent nasal epithelial damage, which was largely reversible.
5.7	5.7 mg/kg/dose	1.9 mg/kg/dose	Transient nasal discharge and sneezing. Minimal to severe dose- dependent nasal epithelial damage, which was largely reversible.

NOAEL: No Observed Adverse Effect Level

Clinical Efficacy of Etripamil Nasal Spray in Atrial Fibrillation with Rapid Ventricular Rate (ReVeRA Phase 2 Study)[17][18]



Parameter	Etripamil (70 mg)	Placebo	p-value
Mean Max. Ventricular Rate Reduction (bpm)	-34.97	-5.06	<0.0001
Patients with VR Reduction ≥20%	66.7%	0%	-
Treatment Satisfaction Score (Effectiveness)	62.96	36.67	<0.0001

Conclusion

Etripamil hydrochloride is a promising agent for the acute management of supraventricular tachycardias. The information and protocols provided herein offer a foundation for researchers to conduct further preclinical investigations into its efficacy, mechanism of action, and formulation characteristics. Adherence to detailed and validated protocols is essential for generating high-quality, reproducible data in the study of this novel therapeutic.

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